N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

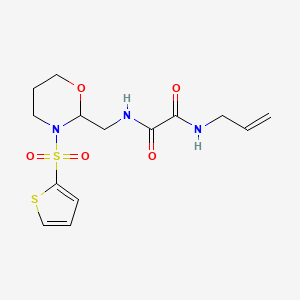

N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a structurally complex architecture. Its core oxalamide motif (two amide groups in a reverse configuration) enables hydrogen bonding, which drives self-assembly into β-sheet-like crystalline structures . The compound incorporates:

- Allyl group: Provides flexibility and influences solubility in polymer matrices.

- 1,3-Oxazinan-2-ylmethyl group: A six-membered heterocycle that may modulate steric effects and intermolecular interactions.

This compound’s design aligns with principles for nucleating agents (NAs) in semi-crystalline polymers, where solubility in the polymer melt and controlled phase separation during cooling are critical .

Properties

IUPAC Name |

N-prop-2-enyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S2/c1-2-6-15-13(18)14(19)16-10-11-17(7-4-8-22-11)24(20,21)12-5-3-9-23-12/h2-3,5,9,11H,1,4,6-8,10H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJSCOFYFXMION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Oxazinan Ring: This step might involve the cyclization of an appropriate amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

Coupling with Oxalamide: The final step could involve coupling the oxazinan derivative with an oxalamide precursor using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Oxalamides

Key Observations :

- Electron-Withdrawing Groups : The thiophen-2-ylsulfonyl group in the target compound and its benzyl analog () enhances thermal stability compared to alkyl or ester-terminated oxalamides (e.g., Compound 1). This group may reduce hydrogen bond lability at elevated temperatures .

- End-Group Flexibility : Allyl and benzyl groups improve miscibility in polymer melts compared to rigid aromatic groups (e.g., S336’s dimethoxybenzyl), which are better suited for biological activity .

Thermal Behavior and Hydrogen Bonding

Table 2: Thermal Transition Data for Oxalamides

Key Findings :

- The target compound’s thermal stability is expected to exceed that of Compound 1 due to the rigidifying effects of the sulfonyl group and heterocycle. In Compound 1, hydrogen bond weakening occurs at 59.2°C, followed by linker mobility changes at 147.9°C and melting at 203.4°C .

- S336’s flexible end-groups prevent crystallization, aligning with its role as a liquid flavor additive .

Crystallographic and Conformational Insights

- Planar vs. Puckered Structures : X-ray data for simpler oxalamides (e.g., N1,N2-bis(2-acetylphenyl)oxalamide) reveal planar conformations with antiperiplanar carbonyl groups (C–C bond length ~1.54 Å), favoring strong intermolecular H-bonds .

- Heterocyclic Effects: The 1,3-oxazinan ring in the target compound may adopt puckered conformations (cf.

Biological Activity

N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an oxazinan ring and a thiophenesulfonyl group. The molecular formula is , with a molecular weight of 385.5 g/mol. Its structural features are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O4S2 |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 872862-61-8 |

| Density | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazinan Ring : The initial step involves creating the oxazinan structure through cyclization reactions.

- Introduction of the Thiophene Sulfonyl Group : This is achieved via sulfonylation reactions using thiophene sulfonyl chloride.

- Formation of the Oxalamide Linkage : The final step entails coupling the oxazinan derivative with an oxalyl chloride to form the oxalamide moiety.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has been tested against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7). The results indicated significant cytotoxicity, with IC50 values in the micromolar range.

Case Study: Cytotoxicity Evaluation

A study reported that compounds similar to this compound exhibited antiproliferative effects on A2780 and MCF-7 cells. Compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- Molecular Docking Studies : Docking studies suggest that these compounds may bind to specific sites on tubulin, disrupting normal microtubule dynamics and inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-y)methyl)oxalamide has also been investigated for antimicrobial activity. Studies indicate that it exhibits moderate activity against various bacterial strains.

Comparison with Related Compounds

N1-allyl-N2-(related compounds such as N1-methyl derivatives or other thiophene-sulfonamide analogs have been compared for their biological activities:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| N1-methyl-N2-(similar structure) | 10 - 30 | Anticancer |

| N1-benzyl-N2-(related structure) | 20 - 50 | Antimicrobial |

These comparisons highlight the unique efficacy of N1-allyl-N2-(thiophenesulfonyl) derivatives in targeting cancer cells more effectively than other analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.